molecular formula C10H12O3 B3056996 2,3-Dimethoxy-4-methylbenzaldehyde CAS No. 75889-47-3

2,3-Dimethoxy-4-methylbenzaldehyde

Cat. No. B3056996
CAS RN: 75889-47-3
M. Wt: 180.2 g/mol
InChI Key: QBIKTQKJHRUMDE-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-4-methylbenzaldehyde is a chemical compound with the molecular formula C10H12O3 . It is related to other compounds such as 2,5-Dimethoxy-4-methylbenzaldehyde and 2,4-Dimethoxybenzaldehyde , which have similar structures but different positions of the methoxy groups.


Molecular Structure Analysis

The molecular structure of 2,3-Dimethoxy-4-methylbenzaldehyde consists of a benzene ring with two methoxy groups (OCH3) and one methyl group (CH3) attached to it . The exact positions of these groups on the benzene ring can vary, leading to different compounds .

Scientific Research Applications

Synthesis Processes

2,3-Dimethoxy-4-methylbenzaldehyde is used in various synthesis processes. For instance, Connolly et al. (2004) describe a process for preparing 3,4-dimethoxy-o-toluic acid starting from 2,3-dimethoxybenzaldehyde. This process involves catalytic reduction, bromination, and conversion into a Grignard reagent, followed by transformation into a carboxylic acid (Connolly et al., 2004). Similarly, Mekkey et al. (2020) synthesized metal complexes using 3,4-dimethoxy benzaldehyde, which involved reactions with 2,3-dimethoxybenzaldehyde (Mekkey et al., 2020).

Catalysis and Reactions

2,3-Dimethoxy-4-methylbenzaldehyde is also significant in catalysis and reaction studies. For instance, Balcom and Noller (2003) discussed its use in the synthesis of N-methyl-2,3-dimethoxybenzylamine, highlighting its role in various addition and reduction reactions (Balcom & Noller, 2003). Additionally, Moteki et al. (2016) explored its use in self-terminated cascade reactions producing methylbenzaldehydes during ethanol upgrading reactions (Moteki et al., 2016).

Synthesis of Complex Compounds

The compound plays a role in the synthesis of complex organic compounds. Wu et al. (2016) utilized it for the copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes in water, demonstrating its versatility in organic syntheses (Wu et al., 2016). In another study, Dubost et al. (2011) synthesized substituted 2-bromobenzaldehydes from benzaldehydes, where 2,3-dimethoxy-4-methylbenzaldehyde served as a precursor (Dubost et al., 2011).

Isotopic Labeling and Molecular Imaging

Collins et al. (2016) achieved an efficient synthesis of isotopically labeled 2,3-dihydroxy-4-methoxybenzaldehyde, a probe in the synthesis of biologically relevant molecules, demonstrating its application in molecular imaging (Collins et al., 2016).

Application in Various Synthesis Methods

Various other studies have utilized 2,3-dimethoxy-4-methylbenzaldehyde in the synthesis of diverse chemical compounds, highlighting its broad application in organic chemistry. These include the synthesis of dimethoxybenzaldehydes (Xin-zhi, 2007) and chromen-2-one derivatives (Li, 2014), among others (Xin-zhi, 2007); (Li, 2014).

Safety And Hazards

While specific safety data for 2,3-Dimethoxy-4-methylbenzaldehyde is not available, related compounds like 2,5-Dimethoxy-4-methylbenzaldehyde are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,3-dimethoxy-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-5-8(6-11)10(13-3)9(7)12-2/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIKTQKJHRUMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435598
Record name 2,3-Dimethoxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxy-4-methylbenzaldehyde

CAS RN

75889-47-3
Record name 2,3-Dimethoxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-Dimethoxytoluene (2 g, 13.1 mmol) was weighed in a flask and ether was added to the flask. N,N,N′,N′-tetramethylethylenediamine (422 mg, 3.6 mmol) was added to the solution. While stirring, the mixture was cooled down to 0° C. and n-Butyl lithium 1.6M in hexane (2.25 mL, 3.6 mmol) was added slowly over 20 minutes. The solution was stirred at 0° C. for 30 minutes after which the ice bath was removed. The solution became yellow during addition and after removal of the ice bath, a precipitate started forming. The reaction mixture was left stirring overnight at room temperature under nitrogen then cooled down again to 0° C. and DMF (1.23 mL, 15.9 mmol) was added. The homogeneous reaction mixture was stirred at this temperature for 1 hour. The solution was poured onto crushed ice and 15 mL ammonium chloride 1N. The phases were separated and the organic phase was washed with 4 portions of 1N ammonium chloride. The organics were dried over sodium sulphate, filtered and the filtrate was evaporated under vacuum. The crude product was purified on normal silica with DCM to yield 1.27 g (58%) of 14 which was used in the next stage.
Quantity
2 g
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Reaction Step One
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422 mg
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2.25 mL
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ice
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1.23 mL
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15 mL
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Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DL Comins, JD Brown - The Journal of organic chemistry, 1984 - ACS Publications
The addition of aromatic aldehydes to certain lithium dialkylamides in benzene or tetrahydrofuran gave «-amino alkoxides which were ortho lithiated with excess n-butyllithium. …
Number of citations: 242 pubs.acs.org
SG Nelson, K Wang - Journal of the American Chemical Society, 2006 - ACS Publications
Merging the catalytic asymmetric synthesis of di(allyl) ethers with ensuing olefin isomerization-Claisen rearrangement (ICR) reactions provides a convenient, two-step route to …
Number of citations: 77 pubs.acs.org
J Yang - 2008 - books.google.com
This book furthers readers’ understanding of the amazing features of six-membered transition states in stereoselective organic reactions. Comprehensive and logically organized, it …
Number of citations: 19 books.google.com
M Speck, H Kurreck, MO Senge - European Journal of Organic …, 2000 - Wiley Online Library
Various porphyrin‐o‐quinones 1−8 were prepared as model compounds for electron transfer reactions. The synthesis of these compounds could only be accomplished by using o‐…
SH Christensen - 2014 - orbit.dtu.dk
The retro-Grignard addition reaction has been revisited and the benzyl addition reaction was found to be a reversible transformation by using crossover experiments. The retro benzyl …
Number of citations: 3 orbit.dtu.dk

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